molecular formula C8H6Br2O2 B1302529 6,7-Dibromobenzo(1,4)dioxan CAS No. 25812-80-0

6,7-Dibromobenzo(1,4)dioxan

Cat. No.: B1302529
CAS No.: 25812-80-0
M. Wt: 293.94 g/mol
InChI Key: FTSJTAIEXFMURW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dibromobenzo(1,4)dioxan typically involves the bromination of benzo(1,4)dioxan. One common method is the reaction of pyrocatechol with 1,2-dibromoethane in an alkaline medium . The reaction can be carried out in aqueous alkali solutions or alcohol solutions of alkoxides, yielding the desired product in varying efficiencies . The use of glycol or glycerol in the presence of sodium or potassium carbonates can improve the yield to 60-75% .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of organic synthesis, such as the use of large-scale reactors and optimized reaction conditions, would apply to its production. The compound is typically synthesized in research laboratories for specific applications rather than mass-produced.

Chemical Reactions Analysis

Types of Reactions

6,7-Dibromobenzo(1,4)dioxan undergoes several types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify its structure.

    Reduction Reactions: Reduction can be used to remove the bromine atoms or to alter the oxidation state of the compound.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and various alkoxides.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield hydroxy derivatives, while oxidation with potassium permanganate can introduce carboxyl groups.

Scientific Research Applications

6,7-Dibromobenzo(1,4)dioxan has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dibromobenzo(1,4)dioxan is not well-documented. as a brominated dioxane, it is likely to interact with biological molecules through its bromine atoms and dioxane ring. These interactions could involve the formation of covalent bonds with nucleophilic sites on proteins or nucleic acids, potentially leading to changes in their structure and function.

Comparison with Similar Compounds

Similar Compounds

    6,7-Dichlorobenzo(1,4)dioxan: Similar in structure but with chlorine atoms instead of bromine.

    6,7-Diiodobenzo(1,4)dioxan: Contains iodine atoms instead of bromine.

    6,7-Difluorobenzo(1,4)dioxan: Contains fluorine atoms instead of bromine.

Uniqueness

6,7-Dibromobenzo(1,4)dioxan is unique due to the presence of bromine atoms, which confer specific reactivity and properties. Bromine atoms are larger and more polarizable than chlorine or fluorine atoms, which can influence the compound’s reactivity and interactions with other molecules.

Properties

IUPAC Name

6,7-dibromo-2,3-dihydro-1,4-benzodioxine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Br2O2/c9-5-3-7-8(4-6(5)10)12-2-1-11-7/h3-4H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSJTAIEXFMURW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC(=C(C=C2O1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10373030
Record name 6,7-DIBROMOBENZO(1,4)DIOXAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25812-80-0
Record name 6,7-DIBROMOBENZO(1,4)DIOXAN
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10373030
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-Dibromobenzo(1,4)dioxan
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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